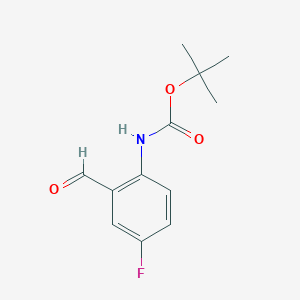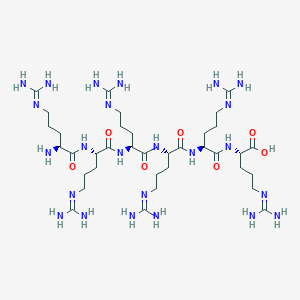
1-(3-(tert-Butyl)phenyl)ethanone
Overview
Description
“1-(3-(tert-Butyl)phenyl)ethanone” is a chemical compound with the CAS Number: 6136-71-6 . It has a molecular weight of 176.26 and its IUPAC name is 1-(3-tert-butylphenyl)ethanone . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(3-(tert-Butyl)phenyl)ethanone” is 1S/C12H16O/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-8H,1-4H3 . The compound contains a total of 29 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis
“1-(3-(tert-Butyl)phenyl)ethanone” is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Fungicidal Activity : Novel compounds synthesized from 1-(3-(tert-Butyl)phenyl)ethanone have demonstrated notable fungicidal activity. For instance, certain compounds exhibited complete inhibition against Cercospora arachidicola Hori at specific concentrations (Mao, Song, & Shi, 2013).
Antimicrobial Applications : Research on heterocyclic compounds derived from 1-(3-(tert-Butyl)phenyl)ethanone, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, has indicated their potential in antimicrobial activity (Wanjari, 2020).
Organic Synthesis
- Organic Synthesis : 1-(3-(tert-Butyl)phenyl)ethanone has been utilized in the synthesis of various organic compounds. For example, its derivatives have been used in the synthesis of diverse phosphine ligands and organometallic compounds (Karaoğlu et al., 2016).
Chemical Reactions and Mechanisms
- Chemical Reaction Studies : Research involving 1-(3-(tert-Butyl)phenyl)ethanone has contributed to understanding various chemical reactions, such as the kinetics of tert-butyllithium addition to alkenes (Obriot, Favier, & Sigwalt, 1987).
Pharmaceutical Research
Pharmaceutical Agent Degradation Study : The compound has been used in studies related to the degradation of pharmaceutical agents, illustrating its utility in environmental and pharmaceutical research (Sakkas et al., 2007).
Enzymatic C-Demethylation in Drug Metabolism : It plays a role in the enzymatic C-Demethylation of certain pharmaceutical compounds, highlighting its importance in the study of drug metabolism and pharmacokinetics (Yoo et al., 2008).
Material Science and Photocatalysis
- Photocatalysis and Protective Group Study : Its derivatives have been investigated for use as photoremovable protecting groups in organic synthesis, which is crucial in material science and photocatalysis (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003)
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research . .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as other aromatic ketones, are known to participate in electrophilic aromatic substitution reactions . These reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile, leading to various downstream effects.
Pharmacokinetics
It has a high gastrointestinal absorption and is BBB permeant . . These properties could potentially impact the compound’s bioavailability.
properties
IUPAC Name |
1-(3-tert-butylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEGMYYTIFLVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545994 | |
| Record name | 1-(3-tert-Butylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(tert-Butyl)phenyl)ethanone | |
CAS RN |
6136-71-6 | |
| Record name | 1-(3-tert-Butylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


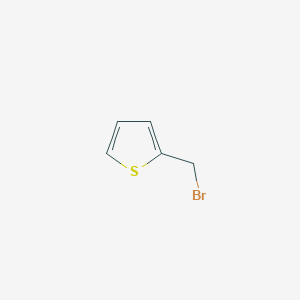
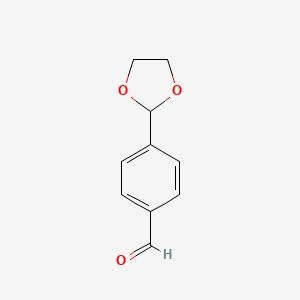
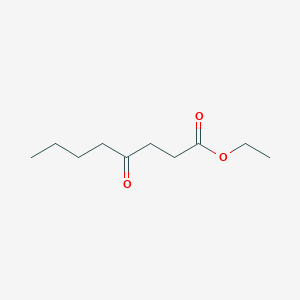
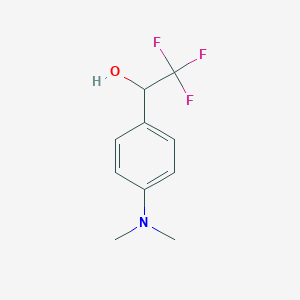
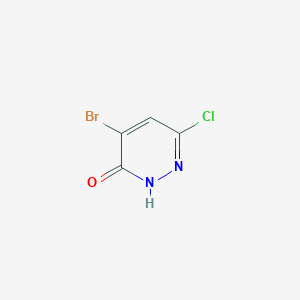
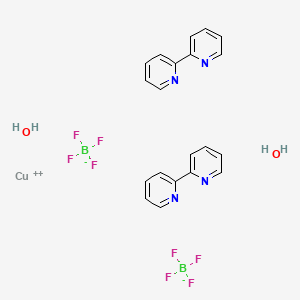

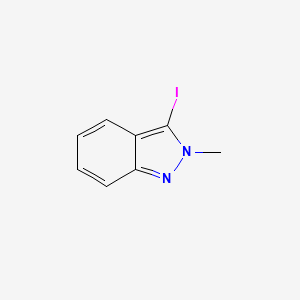
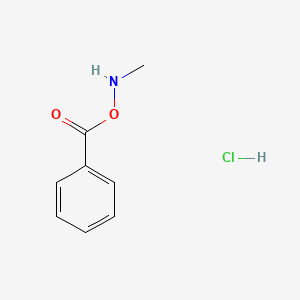
![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)

